2-(4-fluorophenyl)-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Description
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O3S2/c13-8-3-1-7(2-4-8)5-9(18)14-11-15-16-12(22-11)21-6-10(19)17-20/h1-4,20H,5-6H2,(H,17,19)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWYDFBNLMONFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)SCC(=O)NO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule characterized by a thiadiazole ring, a fluorophenyl group, and an acetamide moiety. This structure suggests potential pharmacological properties due to the presence of multiple functional groups that can interact with various biological targets. The thiadiazole ring is particularly notable for its role in numerous bioactive compounds, contributing to the compound's potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.36 g/mol. The presence of the fluorine atom and the thiadiazole ring suggests enhanced biological activity, particularly in areas such as anticholinesterase and anticancer activities.
1. Anticholinesterase Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, in exhibiting significant anticholinesterase activity. For instance, derivatives containing a similar structural motif have shown IC50 values in the nanomolar range against acetylcholinesterase (AChE), indicating their potential as anti-Alzheimer agents. In one study, certain derivatives demonstrated more activity than donepezil, a standard reference drug .
2. Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. For example, compounds with similar structures have been tested against various cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The results indicated that some derivatives significantly reduced cell viability, with IC50 values suggesting promising anticancer properties. Specifically, compounds showed greater efficacy against LoVo cells compared to MCF-7 cells, indicating a selective action that could be explored further for therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-(4-fluorophenyl)-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide , it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide | Contains an acetyl group and a dihydrothiadiazole | Exhibits diverse biological activities including anticancer properties |
| N-(5-(2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | Lacks the fluorophenyl substitution | Focuses on different biological pathways due to structural differences |
| N-(4-fluorophenyl)-N-[4-methylsulfonylphenyl]acetamide | Contains a sulfonamide group instead of thiadiazole | Known for anti-inflammatory properties |
These comparisons highlight the unique aspects of 2-(4-fluorophenyl)-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide while situating it within a broader context of related compounds.
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Potential mechanisms may include:
- Inhibition of AChE : By binding to the active site of acetylcholinesterase.
- Cell Cycle Modulation : Influencing cell cycle phases in cancer cells could lead to reduced proliferation rates.
Molecular docking studies could provide insights into these interactions and support further development .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with thiadiazole derivatives:
- Anticholinesterase Activity : A study found that certain derivatives exhibited IC50 values lower than 1 µM against AChE, suggesting their potential as anti-Alzheimer drugs .
- Anticancer Activity : In vitro tests demonstrated that specific derivatives reduced viability in cancer cell lines significantly more than standard treatments .
- Synergistic Effects : Compounds that incorporate various functional groups may exhibit synergistic effects when combined with other bioactive agents, enhancing overall efficacy while potentially reducing toxicity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance:
- Bacterial Inhibition : Compounds related to this structure have shown effectiveness against bacterial strains such as Xanthomonas oryzae at low concentrations (100 μg/mL).
- Fungal Inhibition : The compound's functionalities enhance its ability to inhibit fungal growth.
Anticancer Activity
Studies have highlighted the anticancer potential of this compound:
- Induction of Apoptosis : It may induce apoptosis in cancer cells by activating intrinsic mitochondrial pathways.
- Inhibition of Cell Proliferation : Similar derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Case Studies
Several studies provide insights into the efficacy of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial effects of various thiadiazole derivatives, revealing that certain compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus.
- IC50 values were reported lower than traditional antibiotics, indicating a promising alternative.
-
Anticancer Research :
- A comparative analysis of similar thiadiazole compounds showed that some derivatives had IC50 values significantly lower than standard chemotherapeutics like cisplatin.
- One study reported a derivative inducing apoptosis in breast cancer cells with a mechanism involving mitochondrial dysfunction.
A summary table comparing structurally similar compounds illustrates their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |
| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |
| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |
Chemical Reactions Analysis
Post-Synthetic Modifications
The compound’s functional groups enable further derivatization:
Table 2: Reactivity of Functional Groups
-
Thiadiazole ring : Demonstrates electrophilic substitution reactivity, with nitration occurring preferentially at the C5 position due to electron-withdrawing effects of adjacent sulfur atoms .
-
Thioether : Oxidation with H₂O₂ yields sulfoxide (mild conditions) or sulfone (harsh conditions), altering electronic properties .
-
Hydroxyamino group : Serves as a chelator for transition metals (e.g., Fe³⁺), forming stable complexes that may modulate biological activity.
Biological Interaction Mechanisms
The compound interacts with biological targets through its unique pharmacophores:
Table 3: Documented Biological Interactions
-
Enzyme inhibition : The hydroxyamino group’s metal-chelating capability disrupts Zn²⁺-dependent enzymes like histone deacetylases (HDACs) .
-
DNA interaction : The planar thiadiazole moiety facilitates intercalation, while the fluorophenyl group enhances lipophilicity for membrane penetration .
Stability and Degradation Pathways
The compound undergoes pH-dependent degradation:
Table 4: Stability Under Varied Conditions
| Condition | Half-Life (25°C) | Primary Degradation Product | Source |
|---|---|---|---|
| Acidic (pH 2.0) | 8.2 h | 4-Fluorophenylacetic acid | |
| Neutral (pH 7.4) | 48 h | Sulfoxide derivative | |
| Alkaline (pH 9.0) | 2.1 h | Thiadiazole-2-thiol |
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Acidic conditions : Hydrolysis of the acetamide bond predominates.
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Oxidative conditions : Thioether oxidation to sulfoxide occurs even at physiological pH .
Comparative Reactivity with Analogues
Table 5: Reactivity Comparison with Structural Analogues
Q & A
Q. What controls are essential in cytotoxicity assays?
- Methodological Answer :
- Positive controls : Use doxorubicin or cisplatin at known IC₅₀ concentrations.
- Vehicle controls : Include DMSO (≤0.1% v/v) to rule out solvent toxicity.
- Cell viability normalization : Measure ATP levels (e.g., CellTiter-Glo) alongside colorimetric assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
